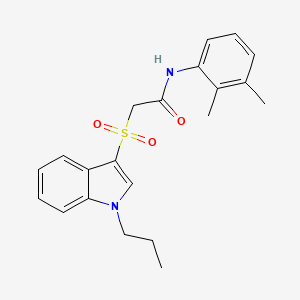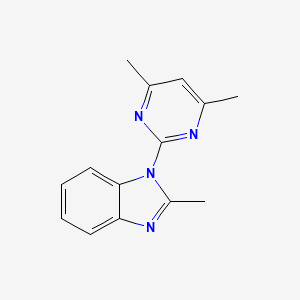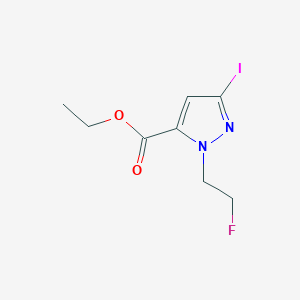![molecular formula C26H20N6O3S B2965416 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-21-8](/img/structure/B2965416.png)
2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . Compounds containing these functional groups are often found in pharmaceuticals and biologically important compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole-containing scaffolds are typically synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis
The compound’s structure is characterized by the presence of multiple heterocyclic rings including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . These rings are likely to participate in hydrogen bonding and dipole interactions with biological receptors .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of various heterocyclic compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the chemical's utility in developing new therapeutic agents (Abdelhamid et al., 2005).
Antimicrobial Activity
- Research on derivatives within this chemical family has shown significant antimicrobial activity. For instance, certain thiazolopyrimidines and quinazolinonylthiadiazole derivatives bearing triazolopyrimidine moiety were synthesized using a key intermediate and demonstrated promising antimicrobial properties (Abu‐Hashem & Gouda, 2017). Similarly, compounds like partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for creating polycondensed heterocycles, indicating their versatility in synthesizing complex molecules with potential antimicrobial applications (Chernyshev et al., 2014).
Potential Therapeutic Applications
- The synthesis and evaluation of new heterocyclic compounds, including those related to this chemical structure, have been focused on their potential as antimicrobial and antitumor agents. This includes the development of novel thiazolopyrimidines and triazolopyrimidines with evaluated antimicrobial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (El-Bendary et al., 1998).
Chemical Transformations and Mechanistic Insights
- Studies have also delved into the chemical transformations and mechanistic insights of related compounds, providing a deeper understanding of their reactivity and potential applications in synthesizing novel heterocyclic compounds with enhanced biological activities (Pyatakov et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity . They are known to interact with various targets in cancer cells .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, potentially inhibiting its activity and leading to the observed therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer cell proliferation and survival
Pharmacokinetics
It is known that nitrogen-containing heterocycles, such as 1,2,4-triazoles, can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that this compound may also have similar effects.
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances
Propiedades
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3S/c1-34-20-13-18-19(14-21(20)35-2)28-26(32-25(18)29-24(30-32)16-8-4-3-5-9-16)36-15-17-12-23(33)31-11-7-6-10-22(31)27-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLFJGSWOMLXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2965347.png)



![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2965356.png)
